Aroma Quality: Chocolate-like vs. Unpleasant – Regioisomer Comparison
In a direct organoleptic comparison of aldimine regioisomers, N-(furan-2-ylmethyl)-3-methylbutan-1-imine (the target compound) produced a chocolate-like aroma, whereas its constitutional isomer N-furfurylideneisobutylamine (CAS 85098-92-6), in which the imine double bond is positioned adjacent to the furan ring, was described as having an unpleasant odor [1]. The observation was made under controlled sensory evaluation conditions as part of a broader study on aldimine aroma properties [1]. This qualitative difference is attributed to the varying electronic conjugation of the imine with either the furan ring or the branched alkyl group.
| Evidence Dimension | Aroma character (organoleptic quality) |
|---|---|
| Target Compound Data | Chocolate-like aroma |
| Comparator Or Baseline | N-Furfurylideneisobutylamine (CAS 85098-92-6): Unpleasant aroma |
| Quantified Difference | Qualitative dichotomy: pleasant/food-like vs. unpleasant |
| Conditions | Controlled sensory evaluation of synthetic aldimines; exact panel size and solvent not specified in available excerpt |
Why This Matters
A chocolate versus unpleasant aroma dichotomy means that procurement of the wrong regioisomer would fundamentally corrupt the intended flavor profile in finished formulations, making exact CAS verification a non-negotiable selection criterion.
- [1] Moshonas, M.G.; Shaw, P.E. Quantitative and Qualitative Analysis of Tangerine Peel Oil (containing Aroma Properties of Aldimines data). View Source
